
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate is a complex organic compound with the molecular formula C20H29NO3 It is characterized by a piperidine ring, a cyclohexyl group, and a propynyl group attached to a glycolate moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The propynyl group is then introduced through a series of reactions, including alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclohexyl groups are replaced by other functional groups.
Hydrolysis: The ester bond in the glycolate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and propynyl groups may contribute to the compound’s overall binding affinity and selectivity. Pathways involved in its action include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate can be compared to other compounds with similar structural features, such as:
1-Methyl-4-piperidyl cyclohexylphenylglycolate: This compound has a phenyl group instead of a propynyl group, which may affect its chemical reactivity and biological activity.
Cyclohexaneglycolic acid, alpha-(1-propynyl)-, 1-methyl-4-piperidyl ester: Similar in structure but with different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperidine, cyclohexyl, and propynyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92956-72-4 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H27NO3/c1-3-11-17(20,14-7-5-4-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,4-10,12-13H2,1-2H3 |
InChI-Schlüssel |
KYEFWBWWXAMWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1CCCCC1)(C(=O)OC2CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




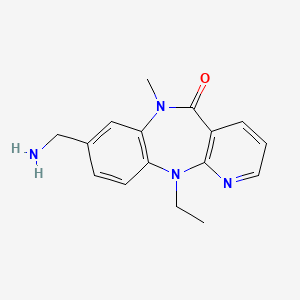
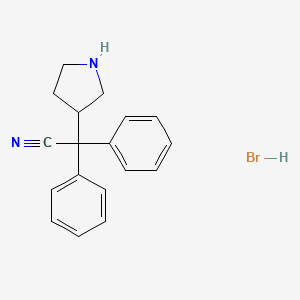
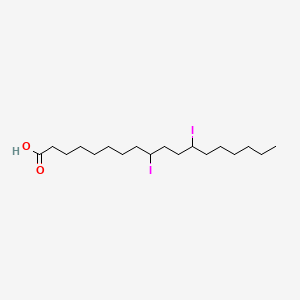
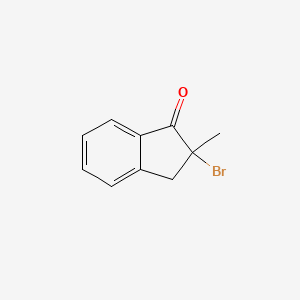
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
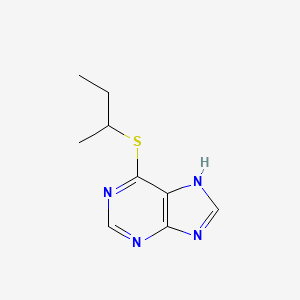
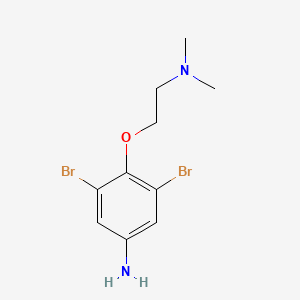
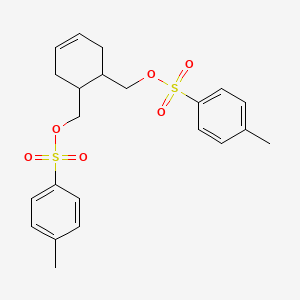
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)


